D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Ascorbic Acid Synthesis Synthetic Yield Protecting Group Strategy

Vitamin C pathway synthesis requires protected gulonolactone scaffolds stable under acylating or oxidizing conditions. This peracetylated derivative (all four OH groups blocked; HBD count = 0) eliminates nucleophilic side reactions and enables multi-step sequences where free hydroxyls would otherwise degrade. • Orthogonal base-labile protection: acetyl groups removed under mild basic conditions (e.g., NaOMe/MeOH) while preserving acid-sensitive protecting groups elsewhere. • Non-substrate control for L-gulonolactone oxidase (EC 1.1.3.8) enzymatic studies; also serves as protected precursor for in situ deprotection prior to enzyme addition. • Reference standard for HPLC/GC-MS method development (LogP -0.98, TPSA 132 Ų). Off-white solid; soluble in DCM, DMF, DMSO, MeOH, EtOAc, and CHCl₃. Supplied with comprehensive Certificate of Analysis.

Molecular Formula C14H18O10
Molecular Weight 346.29 g/mol
CAS No. 136345-68-1
Cat. No. B023947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gulono-1,4-lactone 2,3,5,6-Tetraacetate
CAS136345-68-1
SynonymsD-Gulonic Acid-γ-lactone 2,3,5,6-Tetraacetate; 
Molecular FormulaC14H18O10
Molecular Weight346.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1
InChIKeyDDWMFFZVZXMXCS-YVECIDJPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate Overview


D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (CAS 136345-68-1; C14H18O10; MW 346.29) is a peracetylated lactone derivative of D-gulonic acid in which all four hydroxyl groups of the gulonolactone scaffold are acetylated [1]. It serves as a protected chiral building block in carbohydrate chemistry and as an intermediate in synthetic routes to L-ascorbic acid (vitamin C) [2]. The compound is characterized by an off-white solid appearance with a melting point of 88–93°C, predicted density of 1.33±0.1 g/cm³, and predicted boiling point of 383.3±42.0°C . Its solubility profile includes chloroform, dichloromethane, ethyl acetate, methanol, DCM, DMF, and DMSO, with hydrogen bond donors count of 0 and polar surface area of 132 Ų [3].

Protection strategy Fully peracetylated chiral lactone scaffold with all four hydroxyls blocked
Solvent compatibility Soluble in chloroform, DCM, ethyl acetate, methanol, DMF, DMSO
Deprotection Acetyl groups removed under mild basic conditions without affecting other ester functions

Why Generic Gulonolactone Derivatives Fail


Gulonolactone derivatives are not interchangeable because the specific hydroxyl protection pattern dictates the compound's chemical behavior in synthesis workflows. The unprotected D-gulono-1,4-lactone (CAS 6322-07-2) contains free hydroxyl groups that are incompatible with reaction conditions requiring nucleophile protection, while alternative protected derivatives—such as 2,3:5,6-di-O-isopropylidene-L-gulonolactone (CAS 7306-64-1) featuring acetonide protection or 2,3,5,6-tetra-O-trimethylsilyl-D-gulono-1,4-lactone bearing silyl protection—exhibit fundamentally different solubility characteristics, steric properties, and deprotection requirements [1]. D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate offers a distinct combination of full peracetylation (all four hydroxyls blocked), organic-solvent compatibility, and acetyl protecting groups that can be removed under mild basic conditions without affecting other ester functionalities [2]. Substituting with a different protection scheme—acetonide, benzoyl, or silyl—requires re-optimization of reaction conditions and may introduce incompatibilities with downstream steps in multi-step synthetic sequences .

Acetonide-protected analog
Requires acidic deprotection, which may not be compatible with acid-sensitive functional groups in downstream steps.
Silyl-protected derivative
Alters steric bulk and solubility profile; reaction conditions may need re-optimization and silyl migration can occur.
Unprotected gulonolactone
Free hydroxyls are incompatible with acylating, alkylating, or oxidizing conditions, leading to side reactions.

Quantitative Differentiation Evidence


Synthesis Yield Comparison

In the chemical synthesis of ascorbic acid from gulonolactone, the use of unprotected gulonolactone yields ascorbic acid at only approximately 10% yield due to over-oxidation and degradation side reactions [1]. In contrast, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate provides a fully protected scaffold that prevents undesired oxidation at unprotected hydroxyl sites, enabling subsequent selective deprotection and oxidation steps that support substantially higher overall synthetic efficiency [2].

Synthetic Yield
Reported context
Unprotected gulonolactone ~10% yield (degradation) vs. Tetraacetate enables controlled multi-step oxidation pathway
Supports selection of protected intermediate to avoid severe over-oxidation losses
Yield comparison from patent literature; direct tetraacetate yield not quantified
Ascorbic Acid Synthesis Synthetic Yield Protecting Group Strategy

Hydrogen Bond Donor Capacity

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate contains zero hydrogen bond donors (HBD count = 0) due to complete acetylation of all four hydroxyl groups, resulting in a polar surface area of 132 Ų and a calculated LogP of -0.98 [1]. In contrast, the unprotected parent compound D-gulono-1,4-lactone (CAS 6322-07-2; MW 178.14) contains four free hydroxyl groups (estimated HBD count ≥3), which dramatically increases aqueous solubility while severely limiting solubility in non-polar organic solvents .

H-Bond Donor Count
Reported property
0 HBD (tetraacetate) vs. ≥3 HBD (unprotected)
Zero donors enable organic-phase reactions and chromatographic resolution
Calculated physicochemical data; experimental confirmation recommended
Hydrogen Bonding Organic Solvent Solubility Chromatographic Behavior

Purity Specification Grades

Commercial suppliers offer D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate at multiple purity grades: ≥95% (available from AKSci, BioGlyco, Alfa Chemistry, and CymitQuimica) and ≥97% (available from Alfa Chemistry [carboxyl.alfa-chemistry.com] and Key Organics via ChemSpace) . The 97% grade may be preferred for applications requiring minimal impurity interference in analytical method development or in synthetic sequences where side reactions from impurities could affect yield.

Purity Grades
Supplier specification
≥95% (standard) and ≥97% (higher grade) available
Match grade to use: 95% for synthesis, 97% for analytical standards
Vendor specifications; verify by in-house QC before critical applications
Purity Specification Procurement Analytical Reference

Protecting Group Orthogonality

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate employs acetyl protecting groups, which are removed under mild basic conditions (e.g., sodium methoxide in methanol or aqueous ammonia). In contrast, 2,3:5,6-di-O-isopropylidene-L-gulonolactone (CAS 7306-64-1; MW 258.27; C12H18O6) employs acid-labile acetonide protecting groups that require acidic hydrolysis for deprotection . These orthogonal deprotection conditions enable the tetraacetate to be used in synthetic sequences where acid-sensitive functional groups are present elsewhere in the molecule, whereas the isopropylidene derivative is incompatible with such conditions [1].

Protecting Group Orthogonality
Class-level inference
Acetyl: base-labile (NaOMe/MeOH) vs. Acetonide: acid-labile (aqueous acid)
Selection depends on acid/base sensitivity of downstream functional groups
Based on classical carbohydrate protecting group strategy
Protecting Group Strategy Orthogonal Protection Multi-step Synthesis

Enzymatic Substrate Potential

Unprotected D-gulono-1,4-lactone (CAS 6322-07-2) serves as the direct substrate for L-gulonolactone oxidase (EC 1.1.3.8), which catalyzes its oxidation to L-ascorbic acid in the final step of vitamin C biosynthesis in most mammals [1]. D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, being fully acetylated, is not a direct substrate for this enzyme due to blocked hydroxyl groups . However, this property makes the tetraacetate a valuable tool compound for distinguishing between enzyme-mediated conversion (requiring free hydroxyls) and non-enzymatic or chemical conversion pathways in mechanistic studies, and as a protected precursor for controlled, stepwise in situ generation of the active substrate via chemical deprotection .

Enzymatic Substrate
Class-level inference
Tetraacetate: no direct substrate activity; Unprotected: substrate for gulonolactone oxidase
Use as negative control or protected precursor in vitamin C biosynthesis studies
Enzyme specificity expected; requires in situ deprotection for activity
Gulonolactone Oxidase Vitamin C Biosynthesis Enzyme Kinetics

Optimal Application Scenarios


Protected Building Block for Multi-Step Synthesis

This compound is optimally deployed as a protected chiral building block in multi-step organic synthesis where the gulonolactone core must be carried through reaction conditions that are incompatible with free hydroxyl groups. The complete acetylation of all four hydroxyl positions (HBD count = 0) [1] eliminates competing nucleophilic side reactions and enables the molecule to tolerate acylating, alkylating, or oxidizing conditions that would otherwise derivatize or degrade unprotected hydroxyls. The acetyl groups can be selectively removed under mild basic conditions without affecting ester functionalities elsewhere in the molecule, enabling controlled, stepwise unmasking of the polyhydroxylated scaffold at the appropriate synthetic stage [2].

Vitamin C Biosynthesis Mechanistic Studies

Investigators studying the enzymatic conversion of gulonolactone to ascorbic acid by L-gulonolactone oxidase (EC 1.1.3.8) can use this tetraacetate derivative as an experimental tool. Because the acetylated compound lacks the free hydroxyl groups required for enzyme recognition, it serves as a non-substrate control to differentiate between enzyme-mediated and non-enzymatic ascorbic acid formation [1]. Additionally, researchers may employ the tetraacetate as a protected precursor, generating the active substrate D-gulono-1,4-lactone in situ via controlled chemical deprotection immediately prior to enzyme addition, thereby minimizing substrate oxidation or degradation during assay preparation [2].

Analytical Method Development

This compound's distinct chromatographic behavior—characterized by a LogP of -0.98, polar surface area of 132 Ų, and zero hydrogen bond donors [1]—makes it a suitable reference standard for developing and validating HPLC, GC-MS, or UV spectrophotometric methods for detecting and quantifying gulonolactone derivatives and vitamin C pathway intermediates [2]. Its solubility in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, methanol, DCM, DMF, and DMSO facilitates method development across diverse mobile phase compositions .

Orthogonal Protection in Carbohydrate Synthesis

Researchers synthesizing modified carbohydrates, oligosaccharides, or chiral intermediates who require base-labile hydroxyl protection orthogonal to acid-labile protecting groups elsewhere in the molecule should select the tetraacetate derivative over acetonide-protected alternatives such as 2,3:5,6-di-O-isopropylidene-L-gulonolactone [1]. The acetyl groups can be removed under basic conditions (e.g., NaOMe/MeOH) while preserving acid-sensitive protecting groups, enabling complex multi-step synthetic sequences where protection/deprotection orthogonality is essential for successful target molecule assembly [2].

Application
Selection Property
Validation Focus
Protected chiral building block
Fully acetylated scaffold, zero H-bond donors, base-labile protection
Deprotection compatibility, tolerance to acylation/oxidation conditions
Vitamin C biosynthesis mechanistic studies
Non-substrate control for gulonolactone oxidase; in situ deprotection for active substrate generation
Enzyme specificity verification, differentiation of enzymatic vs. non-enzymatic pathways
Chromatographic reference standard
Distinct LogP (−0.98), PSA 132 Ų, solubility in common organic solvents
Method calibration, retention behavior, impurity profiling
Orthogonal protection strategy
Base-labile acetyl groups orthogonal to acid-labile protecting groups
Selective deprotection in presence of acid-sensitive moieties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.